(S)-3-fluoropyrrolidine
Overview
Description
-(S)-3-Fluoropyrrolidine, also known as (3S)-3-fluoropyrrolidine or (S)-3-fluoropyrrolidine, is an organic compound belonging to the class of pyrrolidines. It is a chiral compound and has a molecular formula of C4H7FN. It is an important intermediate in organic synthesis, and is commonly used in the synthesis of drugs and other pharmaceuticals. It is also used in the synthesis of other organic compounds, such as amino acids, peptides, and carbohydrates.
Scientific Research Applications
Ferroelectric Materials
(S)-3-fluoropyrrolidine hydrochloride has been shown to extend the working temperature of ferroelectrics to room temperature . This is significant as it allows for the practical use of ferroelectric materials in various applications, such as memory devices, actuators, and sensors, without the need for temperature control systems .
Pharmaceutical Synthesis
This compound can be easily attached to molecular scaffolds through nucleophilic substitution, making it valuable in the synthesis of analogues of active pharmaceutical ingredients (APIs). It’s particularly useful in creating fluorinated pyrrolidine derivatives .
Enzyme Inhibition
(S)-3-fluoropyrrolidine has been incorporated into amides evaluated as inhibitors of dipeptidyl peptidase IV (DP-IV) . These analogues have shown good selectivity for DP-IV over quiescent cell proline dipeptidase (QPP), which is important for the development of new medications for diseases like diabetes .
Molecular Building Blocks
Due to its structure, (S)-3-fluoropyrrolidine hydrochloride can be employed as a building block for the preparation of various compounds, including those with potential inhibitory effects on specific enzymes or receptors within biological systems .
properties
IUPAC Name |
(3S)-3-fluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-fluoropyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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